Propyl piperidine-2-carboxylate hydrochloride
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Overview
Description
Propyl piperidine-2-carboxylate hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl piperidine-2-carboxylate hydrochloride typically involves the formation of the piperidine ring through a series of chemical reactions. One common method is the domino process, which includes Knoevenagel condensation, Michael addition, and two consecutive Mannich reactions . These reactions are carried out under controlled conditions to ensure the formation of the desired piperidine derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Propyl piperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Propyl piperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of propyl piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of key biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with different chemical properties.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Uniqueness
Propyl piperidine-2-carboxylate hydrochloride is unique due to its specific functional groups and chemical properties, which make it suitable for various applications in drug design and synthesis. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
IUPAC Name |
propyl piperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-7-12-9(11)8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKJHWNYQDFING-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1CCCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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